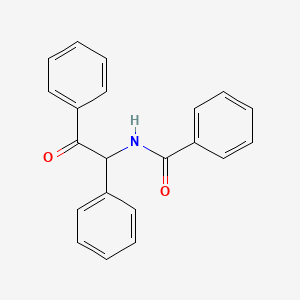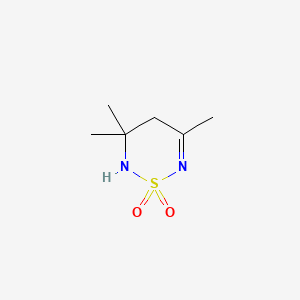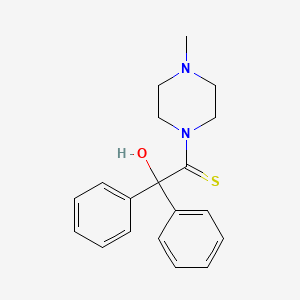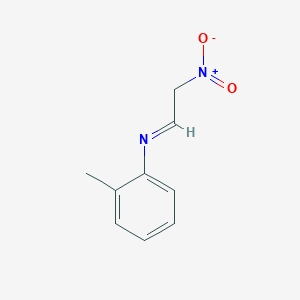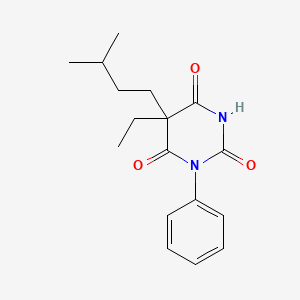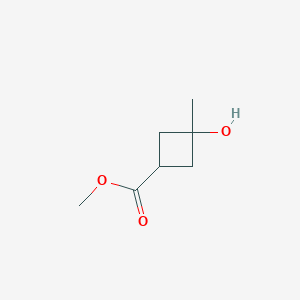
2-methylpropyl N-(2-chloroethyl)-N-nitrosocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methylpropyl N-(2-chloroethyl)-N-nitrosocarbamate is an organic compound that belongs to the class of nitrosocarbamates. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl N-(2-chloroethyl)-N-nitrosocarbamate typically involves the reaction of 2-methylpropyl carbamate with 2-chloroethylamine under nitrosation conditions. The reaction is usually carried out in the presence of a nitrosating agent such as sodium nitrite in an acidic medium. The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the nitrosation reaction. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-methylpropyl N-(2-chloroethyl)-N-nitrosocarbamate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloroethyl group.
Major Products Formed
Oxidation: Oxidation products may include nitro derivatives.
Reduction: Reduction typically yields amine derivatives.
Substitution: Substitution reactions result in the formation of various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
2-methylpropyl N-(2-chloroethyl)-N-nitrosocarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce nitroso and carbamate functionalities.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to modify DNA.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-methylpropyl N-(2-chloroethyl)-N-nitrosocarbamate involves the interaction of its nitroso group with biological molecules. The nitroso group can form adducts with nucleophilic sites in proteins and DNA, leading to modifications that can affect cellular function. The chloroethyl group can also participate in alkylation reactions, further contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-methylpropyl N-(2-chloroethyl)-N-methylcarbamate
- 2-methylpropyl N-(2-chloroethyl)carbamate
Comparison
Compared to similar compounds, 2-methylpropyl N-(2-chloroethyl)-N-nitrosocarbamate is unique due to the presence of both the nitroso and chloroethyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential biological activity. The nitroso group, in particular, is responsible for its ability to modify DNA and proteins, making it a compound of interest in medicinal chemistry.
Eigenschaften
CAS-Nummer |
10182-51-1 |
|---|---|
Molekularformel |
C7H13ClN2O3 |
Molekulargewicht |
208.64 g/mol |
IUPAC-Name |
2-methylpropyl N-(2-chloroethyl)-N-nitrosocarbamate |
InChI |
InChI=1S/C7H13ClN2O3/c1-6(2)5-13-7(11)10(9-12)4-3-8/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
HKPYVZWGPKHGCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(=O)N(CCCl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


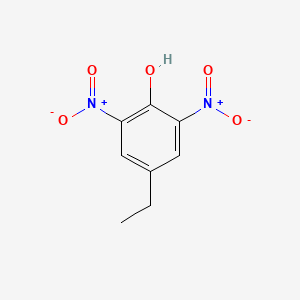
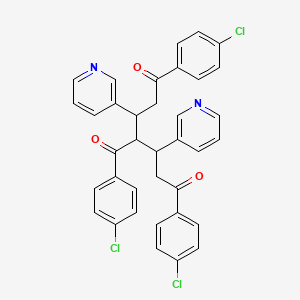
![5-[(4-oxopyrido[2,3-d]pyrimidin-8-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13999759.png)
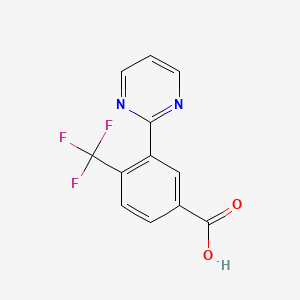
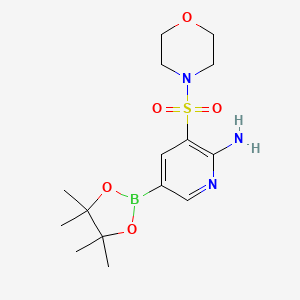
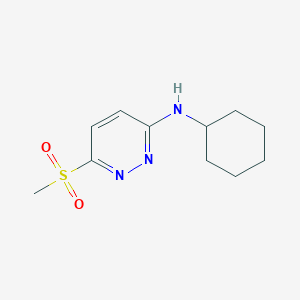
![4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B13999780.png)
